3-Isopropoxy-4-nitrobenzaldehyde
Overview
Description
3-Isopropoxy-4-nitrobenzaldehyde is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.20 g/mol. The purity is usually 95%.
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Scientific Research Applications
Nitration in Flow Chemistry
The selective and efficient nitration of 2-isopropoxybenzaldehyde to produce 2-isopropoxy-5-nitrobenzaldehyde, an important building block in the preparation of nitro-substituted Hoveyda–Grubbs metathesis catalysts, was achieved using continuous flow chemistry. This process involved red fuming HNO3 and a flow-through silicon-glass microreactor, emphasizing the reproducibility and efficiency of the process (Knapkiewicz et al., 2012).
Kinetic Modeling of Benzaldehyde Nitration
A study on the kinetics of benzaldehyde nitration in mixed acid demonstrated the formation of both 2-nitrobenzaldehyde and 3-nitrobenzaldehyde. The yields of these compounds were found to be influenced by the mixed acid composition, leading to a reaction network consisting of equilibrium and irreversible reactions (Russo et al., 2017).
Solid-State Photoreaction with Indole
An investigation into the solid-state photoreaction of mixed crystals between nitrobenzaldehydes and indole revealed the formation of nitrophenyl-(bis-3-indolyl)methane and nitrophenyl-(3-indolyl)methanol. This study provides insights into the dual pathway from an oxetane intermediate in the formation of these compounds (Meng et al., 1994).
Electrocatalytic Activity of Dihydroxybenzaldehydes
The oxidative electrodeposition of dihydroxybenzaldehyde (DHB) isomers on glassy carbon electrodes was explored for their electrocatalytic activity toward NADH oxidation. This has potential applications in biosensor design based on coupled dehydrogenase enzymatic activities (Pariente et al., 1996).
Structural Characterization of (E)-Nitrobenzaldehyde Nitrophenylhydrazones
The study of isomeric compounds like (E)-nitrobenzaldehyde nitrophenylhydrazones revealed complex chains of rings and dimers formed through hydrogen bonding. These findings are significant for understanding molecular interactions and crystal structures (Ferguson et al., 2005).
Aldehyde-Olefination Catalysts
Research on (Eta2-alkyne)methyl(dioxo)rhenium complexes as aldehyde-olefination catalysts highlighted their use in the olefination of aldehydes. The study involved spectroscopic studies and in situ NMR spectroscopy to understand the mechanism and the nature of the active species (Santos et al., 2003).
properties
IUPAC Name |
4-nitro-3-propan-2-yloxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-7(2)15-10-5-8(6-12)3-4-9(10)11(13)14/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPGYRKQXMJARK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropoxy-4-nitrobenzaldehyde |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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